molecular formula C9H11NOS B3367370 2-(Benzyloxy)ethanethioamide CAS No. 174827-44-2

2-(Benzyloxy)ethanethioamide

Cat. No.: B3367370
CAS No.: 174827-44-2
M. Wt: 181.26 g/mol
InChI Key: LROCVRUZMNKOTO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethanethioamide is an organic compound with the molecular formula C9H11NOS. It is characterized by the presence of a benzyloxy group attached to an ethanethioamide moiety. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)ethanethioamide typically involves the reaction of benzyl alcohol with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanethioamide, followed by the addition of benzyl bromide to form the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The ethanethioamide moiety can be reduced to form ethanethiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)ethanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)ethanamine
  • 2-(Benzyloxy)ethanol
  • 2-(Benzyloxy)ethanethioacetate

Comparison

2-(Benzyloxy)ethanethioamide is unique due to the presence of both a benzyloxy group and an ethanethioamide moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-phenylmethoxyethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROCVRUZMNKOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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